1-(2-Naphthyl)-3-(4-phenyl-1-piperazinyl)-1-propanone
Description
1-(2-Naphthyl)-3-(4-phenyl-1-piperazinyl)-1-propanone is a synthetic organic compound featuring a propanone backbone substituted with a 2-naphthyl group at the carbonyl position and a 4-phenylpiperazinyl moiety at the terminal carbon. The compound’s lipophilicity, influenced by the naphthyl group, may impact blood-brain barrier penetration and metabolic stability .
Properties
CAS No. |
160449-77-4 |
|---|---|
Molecular Formula |
C23H24N2O |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
1-naphthalen-2-yl-3-(4-phenylpiperazin-1-yl)propan-1-one |
InChI |
InChI=1S/C23H24N2O/c26-23(21-11-10-19-6-4-5-7-20(19)18-21)12-13-24-14-16-25(17-15-24)22-8-2-1-3-9-22/h1-11,18H,12-17H2 |
InChI Key |
UTWZEAFHTFHBKG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC(=O)C2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Naphthyl)-3-(4-phenyl-1-piperazinyl)-1-propanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Naphthyl Intermediate: Starting with a naphthalene derivative, various functional groups can be introduced through reactions such as Friedel-Crafts acylation or alkylation.
Formation of the Piperazine Intermediate: The piperazine ring can be synthesized or obtained from commercial sources.
Coupling Reaction: The naphthyl and piperazine intermediates are coupled using reagents like alkyl halides or through reductive amination.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2-Naphthyl)-3-(4-phenyl-1-piperazinyl)-1-propanone can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its interactions with biological targets.
Medicine: Potential pharmacological properties, such as acting on neurotransmitter receptors.
Industry: Used in the synthesis of materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of 1-(2-Naphthyl)-3-(4-phenyl-1-piperazinyl)-1-propanone would depend on its specific interactions with molecular targets. It might interact with receptors, enzymes, or other proteins, leading to a biological response. Detailed studies would be required to elucidate these pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Pharmacological Comparisons
The following table summarizes key structural differences and pharmacological implications of compounds analogous to 1-(2-Naphthyl)-3-(4-phenyl-1-piperazinyl)-1-propanone:
Key Observations
Fluorinated aromatic groups (e.g., Aldi-2, ) improve lipophilicity and metabolic resistance but may alter electronic interactions .
Amine Moieties :
- Piperazine derivatives (e.g., Centpropazine, ) are common in CNS drugs due to their affinity for neurotransmitter receptors. Azepane (Aldi-1) or piperidine (Aldi-4) substitutions reduce selectivity .
- Hydroxyethyl or methoxy groups (e.g., ) introduce polar sites, affecting solubility and metabolism .
Linker Variations: Hydroxypropoxy linkers (Centpropazine) increase hydrophilicity but may limit CNS penetration compared to direct propanone linkages .
Research Findings and Data
Receptor Binding and Selectivity
- Target Compound : The 4-phenylpiperazine moiety is associated with serotonin (5-HT₁ₐ) and dopamine D₂ receptor interactions, common in antipsychotics. The naphthyl group may enhance binding to hydrophobic regions of these receptors .
- Centpropazine : Demonstrated tranquilizer activity in preclinical studies, attributed to its hydroxypropoxy linker and phenylpiperazine group .
- Aldi Series : Broad-spectrum ALDH inhibitors; structural variations (e.g., Aldi-4’s 4-chlorophenyl group) correlate with inhibitory potency .
Pharmacokinetic Properties
- Lipophilicity : The target compound’s naphthyl group predicts higher logP than phenyl analogs, favoring CNS penetration but risking faster hepatic metabolism.
- Metabolic Stability : Fluorinated () or trifluoromethylated (MK22) derivatives show enhanced stability due to blocked oxidation sites .
Biological Activity
1-(2-Naphthyl)-3-(4-phenyl-1-piperazinyl)-1-propanone, commonly referred to by its chemical name or CAS number 87727-56-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, neuropharmacological effects, and structure-activity relationships (SAR).
Chemical Structure
The molecular formula for 1-(2-Naphthyl)-3-(4-phenyl-1-piperazinyl)-1-propanone is C23H24N2O. The compound features a naphthalene ring and a piperazine moiety, which are known to influence its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds structurally similar to 1-(2-Naphthyl)-3-(4-phenyl-1-piperazinyl)-1-propanone. For instance, derivatives containing piperazine have shown promising activity against various bacterial strains.
Case Study: Antimicrobial Efficacy
A study investigating the antimicrobial activity of piperazine derivatives demonstrated that certain compounds exhibited significant inhibitory effects against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for these compounds were notably low, indicating their potential as effective antimicrobial agents.
| Compound | MIC against S. aureus | MIC against MRSA |
|---|---|---|
| PNT | 2.5 µg/mL | 6.7 µg/mL |
| TBA | 40 µg/mL | 40 µg/mL |
These results suggest that the structural features of 1-(2-Naphthyl)-3-(4-phenyl-1-piperazinyl)-1-propanone may confer similar antimicrobial properties, warranting further investigation.
Neuropharmacological Effects
The piperazine scaffold is well-known in pharmacology for its interaction with various neurotransmitter receptors. Compounds containing this moiety have been studied for their effects on serotonin receptors, particularly the 5-HT1A and 5-HT7 receptors.
Structure-Activity Relationships (SAR)
Research has shown that modifications to the piperazine ring can significantly alter the binding affinity and selectivity for serotonin receptors. For example, substituting different functional groups on the aromatic rings can enhance receptor binding and improve pharmacological profiles.
| Modification | Receptor Affinity | Biological Effect |
|---|---|---|
| Para-substitution on phenyl | Increased | Enhanced antidepressant effects |
| N-methylation of piperazine | Decreased | Reduced side effects |
These findings indicate that careful modification of the compound's structure could lead to improved therapeutic agents with fewer side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
